2-Chlorobenzoxazole

Description

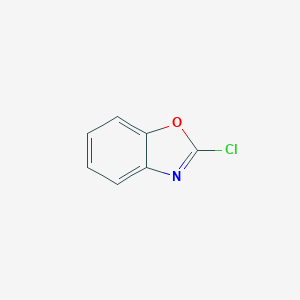

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVQDWDBTWSGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060643 | |

| Record name | Benzoxazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-18-9 | |

| Record name | 2-Chlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFH5RW45PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzoxazole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzoxazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural framework, characterized by a fused benzene (B151609) and oxazole (B20620) ring with a reactive chlorine atom at the 2-position, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its applications in drug development, highlighting the pharmacological potential of its derivatives, and includes detailed experimental protocols and visual workflows to support further research and application.

Chemical Properties and Structure

This compound is a clear to light yellow liquid at room temperature.[1][2] It is characterized by its moderate solubility in organic solvents and immiscibility with water.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO | [4] |

| Molecular Weight | 153.57 g/mol | [4][5] |

| Appearance | Clear to light yellow liquid | [2] |

| Melting Point | 7 °C | [1][6] |

| Boiling Point | 201-202 °C | [1][6] |

| Density | 1.345 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.566 | [1] |

| Flash Point | 85 °C (closed cup) | |

| Solubility | Not miscible in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][3] |

Structural Information

The structural identifiers for this compound are essential for database searches and chemical modeling.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-chloro-1,3-benzoxazole | [4] |

| CAS Number | 615-18-9 | [7][4] |

| SMILES String | Clc1nc2ccccc2o1 | |

| InChI | 1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | [4][5] |

| InChIKey | BBVQDWDBTWSGHQ-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the chlorination of a benzoxazole (B165842) precursor. Below are detailed protocols for two established methods.

Synthesis from 2-Mercaptobenzoxazole (B50546)

This method utilizes thionyl chloride as the chlorinating agent.

Experimental Protocol:

-

Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (SOCl₂, 50 mL).[8]

-

Add a few drops of dimethylformamide (DMF) to the suspension to act as a catalyst.[8]

-

Heat the reaction mixture to reflux and maintain for 5 hours.[8]

-

After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure.[8]

-

Purify the crude product using silica (B1680970) gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (B1210297) (10:1 v/v) to yield this compound as a colorless oil.[8]

Synthesis from Benzoxazolin-2-one

This process involves the use of phosphorus pentachloride as the chlorinating agent.

Experimental Protocol:

-

Suspend dry benzoxazolin-2-one (1 mole) in o-dichlorobenzene (600 mL) at room temperature.[9]

-

Add sulfuryl chloride (1.05 mole) dropwise over 1 hour. The temperature will rise to approximately 40 °C.[9]

-

Stir the mixture for an additional 10 hours at 40 °C, then heat to 90 °C over 3 hours and continue stirring for another hour to obtain the crude mixture.[9]

-

In a separate reaction vessel, heat phosphorus pentachloride (5 moles) with o-dichlorobenzene (400 mL) to 150-160 °C.[9]

-

Meter the crude mixture from step 3 into the heated phosphorus pentachloride solution.

-

Work up the reaction mixture to isolate this compound.[9]

Reactivity and Applications in Drug Development

The chlorine atom at the 2-position of this compound is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility as a synthetic intermediate.[3][10]

Key Reactions and Synthetic Utility

This compound is a precursor for a wide range of 2-substituted benzoxazoles, which are synthesized through reactions with various nucleophiles such as amines, thiols, and alcohols.[2][11] Metal-catalyzed cross-coupling reactions, like the Suzuki coupling, can also be employed to introduce aryl or other organic moieties at the 2-position.[2]

Biological Activities of Derivatives

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have demonstrated a broad spectrum of biological activities.[12][13]

-

Anticancer Activity: Chlorobenzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[11][12] A notable mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, which is crucial for tumor growth and metastasis.[14][15] Compounds bearing a 5-chlorobenzoxazole (B107618) moiety have shown potent activity against breast and colon cancer cell lines.[15]

-

Antimicrobial Activity: These compounds have also exhibited promising activity against a range of pathogenic bacteria and fungi.[12][13]

-

Anti-inflammatory Activity: Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.[17]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[18]

Standard Protocol for Spectroscopic Analysis:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a thin film on a salt plate or a KBr pellet can be used. For MS, the sample is introduced into the instrument, often after dissolution in a volatile solvent.

-

Data Acquisition: Acquire the spectra using standard parameters on an NMR spectrometer, an FTIR spectrometer, and a mass spectrometer.

-

Data Analysis: Interpret the resulting spectra to confirm the structure and purity of the compound, comparing the data with reference spectra and theoretical values.[19]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][20] It is a combustible liquid and can form explosive mixtures with air.[21][22]

-

Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][22] Keep away from heat, sparks, and open flames.[21] Store in a tightly closed container in a cool, dry place.[21][22]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[6] If inhaled, move to fresh air. If swallowed, seek medical attention.[6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined chemical properties, versatile reactivity, and the potent biological activities of its derivatives make it a valuable tool for developing novel therapeutic agents and functional materials. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize this compound in their work.

References

- 1. This compound | 615-18-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 615-18-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoxazole, 2-chloro- [webbook.nist.gov]

- 6. georganics.sk [georganics.sk]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | 615-18-9 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound(615-18-9) 1H NMR spectrum [chemicalbook.com]

- 17. Benzoxazole, 2-chloro- [webbook.nist.gov]

- 18. Benzoxazole, 2-chloro- [webbook.nist.gov]

- 19. youtube.com [youtube.com]

- 20. This compound - High purity | EN [georganics.sk]

- 21. This compound(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chlorobenzoxazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzoxazole, a key heterocyclic intermediate in medicinal chemistry and materials science. This document details its fundamental properties, synthesis methodologies, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a vital building block utilized in the synthesis of a wide array of biologically active compounds.[1] Its reactivity, primarily centered around the labile chlorine atom at the 2-position, makes it an excellent electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of diverse functional groups, leading to the creation of extensive compound libraries for drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 615-18-9 | [2][3][4][5][6] |

| Molecular Formula | C₇H₄ClNO | [2][3][4][5][6] |

| Molecular Weight | 153.57 g/mol | [2][3][5][6] |

| Appearance | Clear yellow liquid | [4] |

| Boiling Point | 201-202 °C | |

| Melting Point | 7 °C | |

| Density | 1.345 g/mL at 25 °C |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common laboratory and industrial methods start from either 2-mercaptobenzoxazole (B50546) or benzoxazolin-2-one.

Protocol 1: Synthesis from 2-Mercaptobenzoxazole

This protocol describes the synthesis of this compound via the chlorination of 2-mercaptobenzoxazole using thionyl chloride.

Materials:

-

2-Mercaptobenzoxazole

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL).

-

Add a few drops of DMF to the suspension to act as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure.

-

Purify the crude product using silica (B1680970) gel column chromatography with a petroleum ether/EtOAc (10:1) eluent system.

-

The final product is obtained as a colorless oil with a yield of approximately 69.7%.[2]

Protocol 2: Synthesis from Benzoxazolin-2-one

This method involves the reaction of benzoxazolin-2-one with a molar excess of phosphorus pentachloride.

Materials:

-

Benzoxazolin-2-one

-

Phosphorus pentachloride (PCl₅)

-

o-dichlorobenzene (solvent)

Procedure:

-

Suspend dry benzoxazolin-2-one (1 mole) in o-dichlorobenzene (600 ml) at room temperature.

-

Separately, heat phosphorus pentachloride (5 moles) with o-dichlorobenzene (400 ml) to 150-160°C.

-

Introduce the benzoxazolin-2-one suspension to the hot phosphorus pentachloride solution in portions or continuously.

-

Maintain the reaction temperature between 140°C and 170°C.

-

After the reaction is complete, the this compound can be isolated by distillation.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole (B165842) scaffold is a privileged structure in drug discovery, and this compound serves as a crucial starting material for the synthesis of a multitude of biologically active derivatives.[3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Anticancer Activity: Inhibition of VEGFR-2 Signaling

A significant area of research for chlorobenzoxazole derivatives is in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a primary target for many this compound-derived anticancer compounds.

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.

Synthesis of 2-Substituted Benzoxazoles via Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in medicinal chemistry is as a precursor for 2-substituted benzoxazoles. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom is displaced by a variety of nucleophiles.

Caption: Experimental Workflow for the Synthesis of 2-Substituted Benzoxazoles.

Evaluation of Biological Activity: Cytotoxicity Assays

A fundamental step in the evaluation of novel benzoxazole derivatives for anticancer potential is the assessment of their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol 3: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a chlorobenzoxazole derivative.

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hep-G2, HCT-116)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 1-3 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[5] Incubate the plates for 72 hours.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[4]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the optical density at 540 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.[5]

Caption: Workflow of the MTT Cell Viability Assay.

This guide provides foundational knowledge and practical protocols for researchers working with this compound. Its versatility as a synthetic intermediate continues to make it a valuable tool in the development of new therapeutics and functional materials.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. benchchem.com [benchchem.com]

- 6. texaschildrens.org [texaschildrens.org]

Synthesis of 2-Chlorobenzoxazole from 2-Aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chlorobenzoxazole, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-aminophenol (B121084). The primary and most industrially relevant synthetic route proceeds through a two-step process involving the initial formation of the intermediate, benzoxazolin-2-one, followed by a chlorination reaction. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows.

Synthetic Pathway Overview

The synthesis of this compound from 2-aminophenol is efficiently achieved in two sequential steps:

-

Cyclization: 2-Aminophenol is first cyclized to form the heterocyclic intermediate, benzoxazolin-2-one. This is typically accomplished by reacting 2-aminophenol with a carbonyl source, such as urea (B33335) or a phosgene (B1210022) derivative like triphosgene (B27547).

-

Chlorination: The resulting benzoxazolin-2-one is then chlorinated at the 2-position to yield the final product, this compound. Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂).

The overall reaction scheme is presented below:

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of Benzoxazolin-2-one from 2-Aminophenol

| Method | Carbonyl Source | Molar Ratio (2-Aminophenol:Carbonyl Source) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Urea | 1 : 1.5 | N,N-Dimethylformamide | 150 | 8 | 59 | [1] |

| 2 | Urea | 1 : 1.5-3 | Aqueous Acid | 115 | 3.5 | High | [2][3] |

| 3 | Triphosgene | - | Toluene (B28343) or Hexamethylene | 50 | 0.17 | - | [1] |

Note: "-" indicates data not specified in the cited source.

Table 2: Synthesis of this compound from Benzoxazolin-2-one

| Method | Chlorinating Agent | Molar Ratio (Benzoxazolin-2-one:Agent) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1 | Phosphorus Pentachloride (PCl₅) | 1 : 5 | o-Dichlorobenzene | 150-160 | 3-15 min post-addition | 75 | [4] |

| 2 | Sulfuryl Chloride (SO₂Cl₂) | 1 : 1.05 | o-Dichlorobenzene | 40, then 90 | 10 h at 40°C, 1 h at 90°C | - | [4] |

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of Benzoxazolin-2-one

Method 1: Using Urea [1]

-

Materials:

-

2-Aminophenol (40 mmol)

-

Urea (60 mmol)

-

N,N-Dimethylformamide (DMF, 20 mL)

-

-

Procedure:

-

In a round-bottom flask, combine 2-aminophenol and urea.

-

Add N,N-Dimethylformamide as the solvent.

-

Heat the reaction mixture to 150 °C with stirring.

-

Maintain the reaction at this temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and wash with water to remove unreacted urea.

-

Extract the product and purify by column chromatography to obtain benzoxazolin-2-one.

-

Method 2: Using Triphosgene (as a phosgene source) [1]

-

Materials:

-

2-Mercaptobenzoxazole (B50546) (precursor to this compound in this specific protocol)

-

Solid Triphosgene (BTC)

-

Toluene or Hexamethylene

-

-

Procedure:

-

In a suitable reaction flask, add 2-mercaptobenzoxazole (2 mmol).

-

Add 10 mL of toluene or hexamethylene as the solvent.

-

Add solid triphosgene (4 mmol).

-

Under magnetic stirring, heat the mixture to 50 °C.

-

Maintain the temperature for 10 minutes, then slowly heat further.

-

Note: This protocol from the reference uses 2-mercaptobenzoxazole. For the synthesis of benzoxazolin-2-one from 2-aminophenol using triphosgene, a similar procedure would be followed, substituting 2-aminophenol as the starting material and likely including a base to neutralize the HCl byproduct.

Step 2: Synthesis of this compound

Method 1: Using Phosphorus Pentachloride (PCl₅) [4]

-

Materials:

-

Benzoxazolin-2-one (1 mole)

-

Phosphorus Pentachloride (5 moles)

-

o-Dichlorobenzene

-

-

Procedure:

-

In a reaction vessel equipped for heating, charge phosphorus pentachloride and o-dichlorobenzene.

-

Heat the mixture to 150-160 °C.

-

In a separate vessel, suspend benzoxazolin-2-one in o-dichlorobenzene.

-

Slowly add the suspension of benzoxazolin-2-one to the hot solution of phosphorus pentachloride.

-

After the addition is complete, maintain the temperature for an additional 3 to 15 minutes to complete the reaction.

-

The crude product can be isolated by fractional distillation under reduced pressure.

-

**Method 2: Using Sulfuryl Chloride (SO₂Cl₂) **[4]

-

Materials:

-

Benzoxazolin-2-one (1 mole)

-

Sulfuryl Chloride (1.05 moles)

-

o-Dichlorobenzene

-

-

Procedure:

-

Suspend dry benzoxazolin-2-one in o-dichlorobenzene at room temperature.

-

Add sulfuryl chloride dropwise over 1 hour. The internal temperature may rise to approximately 40 °C.

-

Stir the mixture for an additional 10 hours at 40 °C.

-

Heat the mixture to 90 °C over 3 hours and continue stirring for another hour.

-

The resulting crude mixture can then be further processed, for example, by reacting with PCl₅ as in the previous method, or purified directly.

-

Visualization of Workflows

Experimental Workflow: Synthesis of Benzoxazolin-2-one (Urea Method)

Experimental Workflow: Synthesis of this compound (PCl₅ Method)

References

- 1. CN108794421A - The method for preparing 2- Lv benzoxazoles and 2,6- dichloro benzoxazoles from o-aminophenol as chlorinating agent using Solid triphosgene - Google Patents [patents.google.com]

- 2. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 3. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

2-Chlorobenzoxazole: A Versatile Building Block for Advanced Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocycle 2-chlorobenzoxazole is a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. Its unique electronic properties and reactive chlorine atom at the 2-position make it an ideal substrate for a variety of coupling and substitution reactions. This technical guide provides an in-depth overview of the core synthetic transformations involving this compound, complete with experimental protocols, quantitative data, and graphical representations of reaction mechanisms.

Core Chemical Properties and Reactivity

This compound is a clear yellow liquid at room temperature, characterized by its fused benzene (B151609) and oxazole (B20620) rings.[1] The electron-withdrawing nature of the benzoxazole (B165842) ring system, coupled with the electronegativity of the chlorine atom, renders the C2-position highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO | [2][3] |

| Molecular Weight | 153.57 g/mol | [2][3] |

| Boiling Point | 201-202 °C | [1][2] |

| Melting Point | 7 °C | [1][2] |

| Density | 1.345 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.566 | [1][2] |

Key Synthetic Transformations

The reactivity of this compound is primarily exploited through three major classes of reactions: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and cycloadditions. These transformations allow for the introduction of a diverse range of functional groups at the 2-position, leading to the synthesis of novel 2-substituted benzoxazole derivatives.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction of this compound, where the chlorine atom is displaced by a variety of nucleophiles. This reaction is particularly effective with nitrogen, oxygen, and sulfur-based nucleophiles, providing straightforward access to 2-amino, 2-alkoxy/aryloxy, and 2-thiobenzoxazoles, respectively.[4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles

This protocol is a general procedure and may require optimization for specific amine nucleophiles.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (~0.2 M) in a sealed reaction vessel, add the desired primary or secondary amine (1.2-2.0 equivalents).[5]

-

Base Addition: Add a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (1.5-2.5 equivalents).[5]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF or another high-boiling polar aprotic solvent is used, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash thoroughly with water and brine to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 2-aminobenzoxazole (B146116) derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The most prominent examples include the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid derivative, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of 2-arylbenzoxazoles.[1]

Caption: Experimental workflow for the Suzuki coupling of this compound.

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Suzuki Coupling

This protocol is adapted from a procedure for the analogous 2-chlorobenzoselenazole and may require optimization.[1]

-

Reaction Setup: In a Schlenk tube or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[1]

-

Catalyst Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%).[1]

-

Solvent Addition: Add 1,2-dimethoxyethane (B42094) (DME) (4 mL) and water (1 mL).[1]

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using the freeze-pump-thaw method.[1]

-

Reaction Conditions: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.[1]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, often under milder conditions than traditional SNAr reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol and the choice of ligand, base, and solvent is crucial for success and may require optimization.[6][7]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).[8]

-

Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., NaOtBu, 1.5 equiv.).[8]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene (B28343) or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then concentrated and purified by column chromatography.[8]

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of 2-alkynylbenzoxazoles.[9]

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |

| Copper Co-catalyst | CuI (10 mol%) |

| Base | Cs₂CO₃ (2.5 equivalents) |

| Solvent | Anhydrous, degassed DMF |

| Temperature | 100 °C |

This is a general starting protocol and may require optimization for specific alkynes.[10]

Experimental Protocol: Synthesis of 2-Alkynylbenzoxazoles via Sonogashira Coupling

This protocol is adapted from a procedure for the analogous 2-chlorobenzoselenazole.[10]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and Cs₂CO₃ (2.5 equiv.).[10]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne (1.2 equiv.) via syringe.[10]

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.[10]

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[10]

Biological Significance and Signaling Pathways

Derivatives of 2-substituted benzoxazoles are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][11][12]

One of the key signaling pathways implicated in the anticancer activity of certain 2-substituted benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[13][14][15] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15]

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-substituted benzoxazole derivatives.

By inhibiting the autophosphorylation of VEGFR-2, these compounds can block the downstream signaling cascade, thereby preventing the proliferation, migration, and survival of endothelial cells, which ultimately leads to the suppression of angiogenesis and tumor growth.[14][15] This targeted approach makes 2-substituted benzoxazoles promising candidates for the development of novel anticancer therapeutics.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. The ability to readily undergo nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for the creation of diverse molecular architectures. The significant biological activities exhibited by the resulting 2-substituted benzoxazole derivatives, particularly as inhibitors of key signaling pathways in cancer, underscore the importance of this scaffold in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chlorobenzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chlorobenzoxazole (CAS No: 615-18-9), a significant heterocyclic compound utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound verification and further research.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description |

| 7.64 | Aromatic Proton |

| 7.45 | Aromatic Proton |

| 7.34 | Aromatic Proton |

| 7.31 | Aromatic Proton |

| Solvent: CDCl₃, Frequency: 400 MHz. Note: Detailed multiplicity and coupling constants are not publicly available; however, the aromatic protons are expected to show complex multiplet patterns due to spin-spin coupling. |

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3060 | Aromatic C-H Stretch |

| ~1630 | C=N Stretch |

| ~1580, 1450 | Aromatic C=C Bending |

| ~1240 | Asymmetric C-O-C Stretch |

| ~1090 | Symmetric C-O-C Stretch |

| ~740 | C-H Out-of-plane Bending |

| Sample Preparation: Neat liquid, thin film. |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 155 | 33.2 | [M+2]⁺ (³⁷Cl Isotope) |

| 154 | 8.3 | [M+1]⁺ |

| 153 | 100.0 | [M]⁺ (Molecular Ion, ³⁵Cl) |

| 125 | 8.0 | [M-CO]⁺ |

| 92 | 10.2 | [M-CO-Cl]⁺ |

| 90 | 13.9 | [C₆H₄O]⁺ |

| 64 | 27.7 | [C₅H₄]⁺ |

| 63 | 20.8 | [C₅H₃]⁺ |

| Ionization Method: Electron Ionization (EI) at 70 eV.[1] |

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical experimental workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.[2]

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. Subsequently, the spectrum of the sample is recorded. The spectral range is typically 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹), with the background spectrum automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is bombarded with electrons (typically at 70 eV) causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then analyzed to confirm the molecular weight and deduce structural information. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorobenzoxazole (CAS No. 615-18-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Understanding its physicochemical properties is crucial for its effective handling, storage, and application in research and development.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[2][3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO | [2][4][5] |

| Molecular Weight | 153.57 g/mol | [4][5] |

| Melting Point | 7 °C | [6][7] |

| Boiling Point | 201-202 °C | [6][7] |

| Density | 1.345 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.566 | [6][7] |

| Flash Point | 85 °C (185 °F) - closed cup | [6][8] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various synthetic procedures.

Qualitative Solubility

This compound is reported to be insoluble or not miscible in water.[7][9] It demonstrates moderate solubility in common organic solvents such as ethanol (B145695) and acetone.[2]

Quantitative Solubility

Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been reported:

| Solvent | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (325.58 mM) | Requires sonication. It is noted that hygroscopic DMSO can affect solubility. |

Table of quantitative solubility data for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[3][10]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visible.

-

Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles. It is advisable to discard the initial portion of the filtrate to prevent loss of the analyte due to adsorption onto the filter.

-

Quantification:

-

HPLC Method: Develop a validated HPLC method for the quantification of this compound. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered supernatant to a concentration within the calibration range and analyze by HPLC.

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore and the solvent does not interfere, determine its absorbance maximum (λmax). Prepare a calibration curve of absorbance versus concentration. Measure the absorbance of the diluted, filtered supernatant and determine the concentration.

-

-

Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound under various environmental conditions is essential for ensuring its quality and integrity during storage and use.

General Stability and Storage

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[9] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[11] It is incompatible with strong oxidizing agents.[12]

Thermal Stability

Experimental Protocol for Thermal Stability Assessment (TGA/DSC):

Objective: To determine the thermal decomposition profile and melting characteristics of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert sample pans (e.g., aluminum, platinum)

-

Inert purge gas (e.g., nitrogen, argon)

TGA Procedure:

-

Place a small, accurately weighed sample of this compound into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

DSC Procedure:

-

Accurately weigh a small sample of this compound into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a controlled rate under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.

Caption: Experimental Workflow for Thermal Stability Analysis.

Hydrolytic Stability

Studies on benzoxazoles suggest that they undergo hydrolysis, particularly under acidic conditions, to form the corresponding amidophenols.[13] The rate of hydrolysis is dependent on the pH of the solution. While specific kinetic data for this compound is not available, its stability in aqueous media at various pH values should be experimentally determined for applications where it may be exposed to water.

Experimental Protocol for Hydrolytic Stability Assessment:

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2, 5, 7, 9)

-

Acetonitrile or other suitable co-solvent to dissolve the compound

-

Constant temperature bath or incubator

-

HPLC system with a stability-indicating method

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent like acetonitrile.

-

Add a small aliquot of the stock solution to each of the aqueous buffers to achieve a known final concentration. The amount of organic solvent should be minimized (e.g., <1%) to avoid affecting the bulk properties of the aqueous buffer.

-

Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C).

-

At predetermined time intervals, withdraw samples from each solution.

-

Immediately quench any further reaction if necessary (e.g., by neutralization or dilution in mobile phase).

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and the formation of any degradation products.

-

Calculate the degradation rate constant at each pH.

Photostability

While no specific photostability studies on this compound were found, related chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[14] Therefore, it is recommended to protect this compound from light, especially during storage and handling.

Experimental Protocol for Photostability Assessment:

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

-

This compound solution

-

Photostability chamber with controlled light (UV and visible) and temperature output

-

Quartz or other UV-transparent sample containers

-

Dark control samples wrapped in aluminum foil

-

HPLC system with a stability-indicating method

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Place the solution in UV-transparent containers. Prepare corresponding dark control samples by wrapping the containers in aluminum foil.

-

Expose the samples and dark controls to a calibrated light source in a photostability chamber for a specified duration.

-

At selected time points, withdraw aliquots from both the exposed and dark control samples.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role is as a chemical intermediate for the synthesis of more complex, biologically active molecules.

Conclusion

This technical guide provides a summary of the available information on the solubility and stability of this compound. While some key data is available, further experimental investigation is required to establish a comprehensive profile, particularly regarding its solubility in a wider range of organic solvents and its hydrolytic and photolytic stability. The provided experimental protocols offer a framework for researchers to generate this valuable data, enabling the more effective and reliable use of this important chemical intermediate.

References

- 1. ijbpr.net [ijbpr.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L07981.06 [thermofisher.com]

- 5. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 6. 2-氯苯并噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(615-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. scielo.br [scielo.br]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. This compound | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. [PDF] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation | Semantic Scholar [semanticscholar.org]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Chlorobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole (B165842) nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Among its derivatives, 2-chlorobenzoxazole stands out as a versatile building block for the synthesis of novel therapeutic agents. Its unique chemical reactivity allows for targeted modifications, leading to the development of potent inhibitors for various biological targets implicated in a range of diseases, from cancer to microbial infections. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, with a primary focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1]

Quantitative Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HCT-116 | 1.2 | [2] |

| MCF-7 | 3.5 | [2] | |

| 2 | HepG2 | 10.50 | [3] |

| MCF-7 | 15.21 | [3] | |

| 3 | HepG2 | 14.05 | [4] |

| MCF-7 | 17.77 | [4] | |

| 4d | MCF-7 | 39.0 | [5] |

| MDA-MB-231 | 35.1 | [5] | |

| 19 | SNB-75 (CNS Cancer) | Growth Inhibition: 35.49% | [6] |

| 20 | SNB-75 (CNS Cancer) | Growth Inhibition: 31.88% | [6] |

Signaling Pathways

VEGFR-2 Signaling Pathway Inhibition

This compound derivatives have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling cascades that promote angiogenesis.[7]

Apoptosis Induction Pathway

Certain benzoxazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells, a critical mechanism for anticancer drugs.[7]

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also proven to be a valuable template for the development of potent antimicrobial agents. These compounds often exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 2b | Bacillus subtilis | 0.098 | [8] |

| Staphylococcus aureus | 0.39 | [8] | |

| Escherichia coli | 0.78 | [8] | |

| Amide derivative | Escherichia coli | - | [9] |

| Bacillus subtilis | - | [9] | |

| 5-chlorobenzimidazole derivative | Escherichia coli | - | [9] |

| Bacillus subtilis | - | [9] | |

| Hydrazone (3-chloro substitution) | Escherichia coli | - | [9] |

| Bacillus subtilis | - | [9] |

Note: Specific MIC values for some compounds were not provided in the source material but were noted for their significant activity.

Experimental Protocols

General Synthesis of this compound from 2-Mercaptobenzoxazole[10]

This procedure outlines a common method for the synthesis of the this compound core.

Materials:

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL).

-

Add a few drops of DMF as a catalyst.

-

Heat the reaction mixture to reflux for 5 hours.

-

After the reaction is complete, remove the solvent by evaporation.

-

Purify the crude product by silica (B1680970) gel column chromatography using a petroleum ether/EtOAc (10:1) eluent system.

-

The final product is obtained as a colorless oil.

General Synthesis of 2-Substituted Benzoxazole Derivatives

The reactivity of the chlorine atom at the 2-position of this compound allows for nucleophilic substitution, enabling the synthesis of a diverse range of derivatives.

Conclusion

This compound has firmly established itself as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the ease with which its derivatives can be generated have led to the discovery of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this guide underscore the significant potential of this compound derivatives in the development of novel therapeutic agents. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be crucial in translating the therapeutic promise of these compounds into clinical applications.

References

- 1. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Rising Profile of 2-Chlorobenzoxazole Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

[City, State] – December 3, 2025 – The scientific community is witnessing a surge of interest in 2-chlorobenzoxazole derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. From potent anticancer and antimicrobial efficacy to promising anti-inflammatory properties, these molecules are emerging as a versatile scaffold in the quest for novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological potential, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

The benzoxazole (B165842) core, a fusion of benzene (B151609) and oxazole (B20620) rings, bestows a unique structural and electronic profile, making it a privileged motif in medicinal chemistry. The introduction of a chlorine atom at the 2-position further modulates the molecule's reactivity and lipophilicity, often enhancing its interaction with biological targets.[1] This guide will delve into the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in tumor progression to the induction of programmed cell death (apoptosis).

Inhibition of Key Kinases: Targeting VEGFR-2

Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that is crucial for tumor growth and metastasis.[3] By blocking the VEGFR-2 signaling pathway, these compounds can effectively stifle the tumor's nutrient supply, leading to a reduction in growth and proliferation.

PARP-2 Inhibition and Apoptosis Induction

Another promising avenue is the inhibition of Poly(ADP-ribose) polymerase 2 (PARP-2), an enzyme involved in DNA repair. By inhibiting PARP-2, certain this compound derivatives can enhance DNA damage in cancer cells, ultimately triggering apoptosis. This mechanism is particularly effective in cancers with existing DNA repair deficiencies.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized below. The IC50 value represents the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-azidophenyl)-5-chlorobenzoxazole | MDA-MB-231 | Data not specified | [2] |

| 5-chlorobenzoxazole derivative | MDA-MB-231 | Lower than sorafenib | [1] |

| 5-chlorobenzoxazole derivative | MCF-7 | Lower than sorafenib | [1] |

| Benzoxazole derivative 5e | HepG2 | 4.13 ± 0.2 | [4] |

| Benzoxazole derivative 5e | HCT-116 | 6.93 ± 0.3 | [4] |

| Benzoxazole derivative 5e | MCF-7 | 8.67 ± 0.5 | [4] |

| Benzoxazole derivative 5c | HepG2 | 5.93 ± 0.2 | [4] |

| Benzoxazole derivative 5c | HCT-116 | 7.14 ± 0.4 | [4] |

| Benzoxazole derivative 5c | MCF-7 | 8.93 ± 0.6 | [4] |

| Benzoxazole derivative 12l | HepG2 | 10.50 | [5] |

| Benzoxazole derivative 12l | MCF-7 | 15.21 | [5] |

| Benzoxazole derivative 12 | PARP-2 (enzyme) | 0.07 | [6] |

| Benzoxazole derivative 27 | PARP-2 (enzyme) | 0.057 | [6] |

Antimicrobial Activity: Combating Pathogenic Threats

This compound derivatives have also emerged as potent agents against a range of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(Cyclic amine)-1,3-benzoxazole derivatives | Gram-positive & Gram-negative bacteria | Significant activity | [7] |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P4A | Staphylococcus aureus | Good activity | [2] |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P4B | Escherichia coli | Good activity | [2] |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P2B | Candida albicans | Good activity | [2] |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Various bacteria and fungi | Data available in source | [3][8] |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2b | Various bacteria | 0.098 - 0.78 | [9] |

Anti-inflammatory Activity

Several this compound derivatives have exhibited anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[2] Some 2-oxo-3H-benzoxazole derivatives are suggested to act by inhibiting prostaglandin (B15479496) synthesis.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the reaction of a substituted 2-aminophenol (B121084) with a suitable reagent to form the benzoxazole ring, followed by chlorination if the chlorine atom is not already present in the starting materials. For instance, 2-substituted benzoxazoles can be synthesized through the cyclization of 2-aminophenols with carboxylic acids, aldehydes, or nitriles.[1] this compound itself can be synthesized from 2-mercaptobenzoxazole (B50546) by treatment with thionyl chloride (SOCl2) in the presence of a catalytic amount of DMF.[8]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The diverse and potent biological activities of this compound derivatives underscore their significance as a promising scaffold in medicinal chemistry. The data presented in this guide highlights their potential in developing novel anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic. The versatility of the this compound core ensures that it will remain an active area of investigation for the foreseeable future.

References

- 1. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Versatility of 2-Chlorobenzoxazole: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzoxazole, a seemingly unassuming heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Since its initial discovery in the late 19th century, this molecule has proven to be a versatile building block, underpinning the development of crucial agrochemicals and a new generation of targeted therapeutics. Its unique chemical architecture, characterized by a fused benzene (B151609) and oxazole (B20620) ring system with a reactive chlorine atom at the 2-position, provides a synthetically advantageous handle for the introduction of diverse functionalities. This technical guide offers an in-depth exploration of the discovery, historical and modern synthesis, and key applications of this compound, providing researchers and drug development professionals with a comprehensive resource to leverage its full potential.

Discovery and History